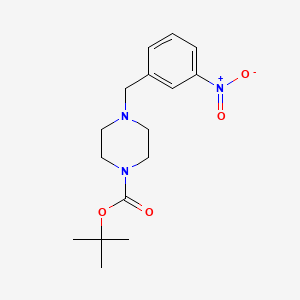

1-Boc-4-(3-Nitrobenzyl)piperazine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

tert-butyl 4-[(3-nitrophenyl)methyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O4/c1-16(2,3)23-15(20)18-9-7-17(8-10-18)12-13-5-4-6-14(11-13)19(21)22/h4-6,11H,7-10,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWTWAJBOXCYPAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00383744 | |

| Record name | tert-Butyl 4-[(3-nitrophenyl)methyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203047-33-0 | |

| Record name | tert-Butyl 4-[(3-nitrophenyl)methyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Piperazine Chemistry and Derivatives

The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous and highly valued scaffold in medicinal chemistry. bldpharm.combldpharm.com It is recognized as a "privileged structure" because its derivatives have shown a wide spectrum of biological activities, including antipsychotic, antidepressant, anti-inflammatory, and anticancer properties. bldpharm.comepa.gov The two nitrogen atoms within the piperazine core provide sites for chemical modification, which can significantly influence a molecule's pharmacokinetic properties, such as water solubility and bioavailability. epa.gov

1-Boc-4-(3-nitrobenzyl)piperazine belongs to the benzylpiperazine subclass. accelachem.com The structure is characterized by a piperazine ring where one nitrogen is protected by a tert-butoxycarbonyl (Boc) group, and the other is substituted with a 3-nitrobenzyl group. This specific arrangement of functional groups dictates its chemical reactivity and its role in multi-step synthetic pathways.

Significance As a Synthetic Intermediate and Building Block in Organic Synthesis

The primary significance of 1-Boc-4-(3-nitrobenzyl)piperazine lies in its role as a versatile synthetic intermediate. Its commercial availability confirms its status as a readily accessible building block for more complex molecular architectures. accelachem.comaccelachem.com

The utility of this compound is rooted in its distinct functional components:

The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group for the piperazine (B1678402) nitrogen. Its presence allows for selective chemical transformations on the other parts of the molecule, particularly the second nitrogen atom or the nitrobenzyl moiety. Once the desired modifications are complete, the Boc group can be cleanly removed under acidic conditions, liberating the secondary amine for subsequent reactions, such as amidation or alkylation. accelachem.com

The 3-Nitrobenzyl Group: The nitro group is a strong electron-withdrawing group and a key functional handle. It can be readily reduced to an amino group (-NH2). This transformation is a common strategy in medicinal chemistry to install a nucleophilic site, paving the way for the construction of amides, sulfonamides, or for participation in coupling reactions to build more elaborate structures.

Below are the key chemical properties of this compound.

| Property | Data |

| IUPAC Name | tert-Butyl 4-(3-nitrobenzyl)piperazine-1-carboxylate |

| CAS Number | 203047-33-0 |

| Molecular Formula | C16H23N3O4 |

| Molecular Weight | 321.37 g/mol |

Overview of Research Trajectories for N Protected Piperazine Analogues

Exploration of Potential Biological Activities

The diverse biological activities of piperazine derivatives stem from the versatility of the piperazine core, which can be readily functionalized to modulate pharmacokinetic and pharmacodynamic properties. The introduction of various substituents allows for the fine-tuning of a compound's interaction with specific biological targets, leading to a broad spectrum of pharmacological effects.

Anticonvulsant Activity Profiling of Piperazine Derivatives

A number of studies have investigated the anticonvulsant potential of 1,4-disubstituted piperazine derivatives. In one such study, a series of these derivatives were synthesized and evaluated for their efficacy in established preclinical models of epilepsy, the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scMet) tests. nih.gov The findings from this research indicated that some of these compounds exhibited moderate anticonvulsant activity. nih.gov For instance, 1-[(4-chloro-3-methylphenoxy)-acetyl]-4-(2-methoxyphenyl)-piperazine demonstrated notable activity in the 6-Hz seizure test, providing 100% protection at a dose of 100 mg/kg after 0.5 hours without inducing neurotoxicity. nih.gov This suggests that the piperazine scaffold can serve as a valuable template for the development of novel anticonvulsant agents. The anticonvulsant activity of these derivatives is often associated with their ability to modulate neuronal excitability, potentially through interaction with ion channels or neurotransmitter receptors.

Table 1: Anticonvulsant Activity of a Selected Piperazine Derivative

| Compound | Test | Dose (mg/kg) | Protection (%) | Time (h) | Neurotoxicity |

| 1-[(4-Chloro-3-methylphenoxy)-acetyl]-4-(2-methoxyphenyl)-piperazine | 6-Hz | 100 | 100 | 0.5 | Not Observed |

Modulation of Neurodegenerative Disease Pathways by Piperazine Derivatives

The piperazine moiety is a key feature in several compounds investigated for the treatment of neurodegenerative disorders such as Alzheimer's disease. nih.gov Research has shown that certain piperazine derivatives can act as agonists of the transient receptor potential canonical 6 (TRPC6) channel, a pathway involved in the stability of dendritic spines and memory formation. nih.gov Activation of TRPC6 has been shown to have neuroprotective effects against amyloid toxicity. nih.gov This suggests that piperazine-containing compounds could play a role in mitigating the neuronal damage characteristic of Alzheimer's disease. Furthermore, a patent application has described the use of 1,4-bis(3-aminoalkyl)piperazine derivatives for the treatment of neurodegenerative diseases by modulating the metabolism of amyloid precursor protein (APP), thereby reducing the production of neurotoxic β-amyloid peptides. google.com

Enzyme Inhibition Studies by Analogous Compounds

The inhibitory activity of piperazine derivatives against various enzymes is another area of significant research. A series of biphenyl-3-oxo-1,2,4-triazine linked piperazine derivatives were synthesized and evaluated as potential cholinesterase inhibitors for the management of Alzheimer's disease. nih.gov One of the synthesized compounds showed significant non-competitive inhibitory potential against acetylcholinesterase (AChE), with an IC50 value of 0.2 ± 0.01 μM. nih.gov Molecular docking studies revealed that this compound binds to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. nih.gov The nitro group, present in this compound, is a common feature in various biologically active molecules and can influence binding affinity and reactivity.

Investigation of Molecular Targets and Mechanisms of Action

Understanding the molecular targets and mechanisms of action of piperazine derivatives is crucial for the rational design of new therapeutic agents. The piperazine ring can interact with various receptors and enzymes, thereby modulating their function and influencing downstream signaling pathways.

Receptor Binding and Signaling Pathway Interrogation

The interaction of piperazine derivatives with specific receptors is a key aspect of their pharmacological activity. The piperazine ring can act as a scaffold to correctly position other functional groups for optimal receptor binding. The mechanism of action for some biologically active piperazine-containing compounds involves their interaction with G-protein coupled receptors (GPCRs) or ion channels. For example, the neuroprotective effects of certain piperazine derivatives in models of Alzheimer's disease are attributed to their ability to potentiate TRPC6 channels and activate neuronal store-operated calcium entry in spines. nih.gov

Cellular Efficacy Studies

The cellular efficacy of piperazine derivatives has been demonstrated in various in vitro models. For instance, benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids have been evaluated for their in vitro cytotoxicity. nih.gov These studies help in determining the therapeutic index of potential drug candidates. In the context of antimicrobial research, piperazine derivatives have shown significant activity against various bacterial and fungal strains. acgpubs.orgresearchgate.netnih.gov For example, certain synthesized piperazine derivatives exhibited notable antibacterial activity against Staphylococcus aureus and Bacillus subtilis. nih.gov The cellular effects of these compounds are often linked to the disruption of essential cellular processes in the target organisms.

Computational and Spectroscopic Characterization in Research on 1 Boc 4 3 Nitrobenzyl Piperazine

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the identity and purity of newly synthesized compounds like 1-Boc-4-(3-nitrobenzyl)piperazine. Each method offers unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy for N-Boc Piperazine (B1678402) Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the solution-state structure and dynamics of N-Boc piperazine derivatives. Due to the restricted rotation around the carbamate (B1207046) (N-Boc) C-N bond, these compounds often exist as distinct conformers at room temperature, which can be observed in the NMR spectrum. nih.govrsc.org

Temperature-dependent ¹H NMR studies are particularly revealing. nih.govresearchgate.net For asymmetrically substituted N-Boc piperazines, the spectra are often complicated by both the slow rotation of the Boc group and the chair-to-chair interconversion of the piperazine ring. nih.gov This results in two distinct conformational processes, each with its own coalescence temperature (TC) and activation energy barrier (ΔG‡). For many N-benzoylated piperazines, the energy barrier for amide bond rotation is typically higher than that for the ring inversion, with values calculated to be between 56 and 80 kJ mol⁻¹. nih.gov

In the ¹H NMR spectrum of a typical 1-Boc-4-substituted piperazine, the protons of the piperazine ring would be expected to appear as distinct signals. The tert-butyl protons of the Boc group characteristically present as a sharp singlet. The benzyl (B1604629) and nitrophenyl protons would also show characteristic multiplets in the aromatic region of the spectrum.

Table 1: Representative ¹H NMR Spectroscopic Data for a Related N-Boc Piperazine Derivative

| Functional Group | Chemical Shift (δ) ppm |

|---|---|

| Boc group (tert-butyl) | ~1.46 |

| Piperazine ring protons | ~2.3-3.6 |

| Aromatic protons | ~7.2-8.2 |

Note: Data is generalized based on typical values for similar structures.

¹³C NMR spectroscopy complements the proton data, providing information on the carbon skeleton. The carbonyl carbon of the Boc group and the carbons of the aromatic rings are particularly diagnostic. rsc.org

Mass Spectrometry (MS) Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, electrospray ionization (ESI) is a common method, which typically produces a protonated molecular ion [M+H]⁺. xml-journal.net

The fragmentation patterns observed in tandem mass spectrometry (MS/MS) are crucial for structural confirmation. xml-journal.net In piperazine analogues, cleavage of the C-N bonds within the piperazine ring and the bonds connecting the ring to its substituents are common fragmentation pathways. xml-journal.net For this compound, key fragmentation events would likely include:

Loss of the Boc group (or isobutylene (B52900) from the Boc group).

Cleavage of the benzyl group, leading to a characteristic fragment.

Fragmentation of the piperazine ring itself.

This analysis provides a fragmentation "fingerprint" that is unique to the molecule's structure.

Table 2: Expected Key Mass Spectrometry Fragments for this compound

| Fragment | Description |

|---|---|

| [M+H]⁺ | Protonated molecular ion |

| [M-C₄H₈+H]⁺ | Loss of isobutylene from the Boc group |

| [M-Boc+H]⁺ | Loss of the entire Boc group |

| [C₇H₆NO₂]⁺ | Fragment corresponding to the nitrobenzyl moiety |

Note: These are predicted fragments based on common fragmentation patterns of related compounds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net For this compound, the IR spectrum would display characteristic absorption bands corresponding to its key structural components.

The most prominent peaks would include a strong carbonyl (C=O) stretching vibration from the Boc protecting group, typically appearing around 1665-1685 cm⁻¹. rsc.org The N-O stretching vibrations of the nitro group are also highly characteristic, usually seen as two distinct bands. Other important vibrations include C-H stretching of the aromatic and aliphatic parts, and C-N stretching of the piperazine ring. rsc.orgnist.gov

Table 3: Characteristic Infrared Absorption Frequencies

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Carbonyl (Boc group) | C=O Stretch | ~1680 |

| Nitro Group | Asymmetric N-O Stretch | ~1520 |

| Nitro Group | Symmetric N-O Stretch | ~1350 |

| C-H (Aromatic) | Stretch | ~3000-3100 |

| C-H (Aliphatic) | Stretch | ~2800-3000 |

| C-N (Amine) | Stretch | ~1235-1300 |

Note: Values are approximate and can vary based on the specific molecular environment.

Crystallographic Analysis of Related Piperazine Structures

While spectroscopic methods reveal molecular structure and connectivity, X-ray crystallography provides precise information about the solid-state conformation, bond lengths, bond angles, and intermolecular interactions.

X-ray Diffraction for Solid-State Conformation and Intermolecular Interactions

Single-crystal X-ray diffraction studies on related piperazine compounds, such as salts of 4-(4-nitrophenyl)piperazine, provide invaluable insights into the likely solid-state structure of this compound. nih.goviucr.orgnih.gov These studies consistently show that the piperazine ring adopts a stable chair conformation. iucr.orgnih.gov

Hirshfeld Surface Analysis for Molecular Packing

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, providing a deeper understanding of the crystal packing. iucr.orgnih.govresearchgate.net This analysis maps various close intermolecular contacts on the molecular surface.

For related nitrophenylpiperazine structures, Hirshfeld analysis has shown that O···H/H···O contacts are often the most dominant, highlighting the importance of hydrogen bonding in the crystal packing. iucr.orgnih.gov Other significant contacts can include C···H/H···C interactions. nih.gov The analysis generates a unique two-dimensional "fingerprint plot" for the molecule, which graphically summarizes the proportion and nature of each type of intermolecular contact. This method provides a powerful visual and quantitative means of comparing the packing environments in different crystalline forms or between related molecules. iucr.orgresearchgate.net

Molecular Modeling and Computational Chemistry Studies

Molecular modeling and computational chemistry are indispensable tools in modern drug discovery and materials science. For this compound, these methods are employed to predict its behavior at the molecular level, offering insights that guide further research.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scbt.com In the context of drug discovery, docking is used to predict how a ligand, such as this compound, might interact with the binding site of a protein or enzyme. These simulations are crucial for identifying potential biological targets and understanding the molecular basis of a compound's activity.

Research on analogous piperazine derivatives often involves docking studies to elucidate binding modes and affinities. For instance, various piperazine-containing compounds have been docked against targets like the androgen receptor, EGFR, and various enzymes to predict their potential as therapeutic agents. nih.govnih.gov The binding affinity is typically reported as a docking score (in kcal/mol), with lower (more negative) values indicating a stronger predicted interaction. The interactions are often stabilized by hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov

A hypothetical molecular docking study of this compound against a panel of cancer-related kinases could yield results similar to those presented in the following table. The data illustrates how docking scores can be used to prioritize potential targets for further investigation.

Table 1: Hypothetical Molecular Docking Results for this compound

| Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues |

| EGFR Kinase | 2J6M | -8.5 | Met793, Leu718, Gly796 |

| VEGFR-2 Kinase | 4ASD | -7.9 | Cys919, Asp1046, Glu885 |

| mTOR Kinase | 4JT6 | -9.1 | Leu2185, Trp2239, Val2240 |

| PI3Kα | 4JPS | -8.8 | Val851, Ser774, Lys802 |

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and reactivity of molecules. jksus.org For this compound, DFT methods such as B3LYP or WB97XD with basis sets like 6-311++G** can be used to optimize the molecular geometry and calculate various electronic properties. jksus.orgmdpi.com

These calculations provide valuable information, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive. Other calculated parameters, such as the dipole moment, provide insights into the molecule's polarity and its potential for intermolecular interactions.

The following table presents hypothetical results from a DFT study on this compound, illustrating the types of data that are typically generated.

Table 2: Calculated Electronic Properties of this compound

| Parameter | Value |

| HOMO Energy | -6.78 eV |

| LUMO Energy | -2.45 eV |

| HOMO-LUMO Gap | 4.33 eV |

| Dipole Moment | 4.5 D |

| Total Energy | -1025.6 Hartree |

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in early-stage drug discovery. researchgate.net It uses computational models to estimate the pharmacokinetic and toxicological properties of a compound, helping to identify potential liabilities before committing to costly and time-consuming experimental studies. For this compound, various online tools and software packages can be used to predict its drug-likeness based on established rules such as Lipinski's Rule of Five, Veber's rules, and Egan's rules. nih.govmdpi.com

The table below provides a hypothetical in silico ADMET and drug-likeness profile for this compound, representative of the data generated in such studies.

Table 3: Predicted ADMET and Drug-Likeness Properties of this compound

| Property | Predicted Value/Violation | Assessment |

| Physicochemical Properties | ||

| Molecular Weight | 335.4 g/mol | Favorable |

| LogP | 3.2 | Favorable |

| Topological Polar Surface Area (TPSA) | 75.3 Ų | Favorable |

| Drug-Likeness Rules | ||

| Lipinski's Rule | 0 Violations | Good |

| Veber's Rule | 0 Violations | Good |

| Egan's Rule | 0 Violations | Good |

| Pharmacokinetics | ||

| GI Absorption | High | Good Oral Bioavailability |

| BBB Permeant | No | Low CNS Side Effects |

| CYP2D6 Inhibitor | Yes | Potential for Drug-Drug Interactions |

| CYP3A4 Inhibitor | No | Favorable |

| Toxicity | ||

| AMES Toxicity | Non-mutagen | Favorable |

| Hepatotoxicity | Low risk | Favorable |

Future Research Directions and Unaddressed Avenues for 1 Boc 4 3 Nitrobenzyl Piperazine

Development of Novel and Green Synthetic Pathways

The synthesis of piperazine (B1678402) derivatives has traditionally relied on methods that can be resource-intensive and generate significant waste. eurekaselect.com Future research should prioritize the development of novel and environmentally benign synthetic routes to 1-Boc-4-(3-nitrobenzyl)piperazine.

Current synthetic approaches often involve multi-step processes with protection and deprotection steps. chemicalbook.com A key area for advancement is the exploration of greener synthetic methodologies. This includes the use of photocatalysis, which can enable C-H functionalization under mild conditions, potentially reducing the need for pre-functionalized starting materials. mdpi.comresearchgate.net Additionally, microwave-assisted organic synthesis could offer significant advantages by reducing reaction times and improving energy efficiency. eurekaselect.com The exploration of biocatalysis, using enzymes to perform specific chemical transformations, presents another promising avenue for a more sustainable synthesis.

A comparative overview of conventional versus proposed green synthetic strategies is presented in Table 1.

| Waste Generation | Can produce significant amounts of chemical waste. | Designed to minimize waste through catalytic cycles and safer reagents. |

By focusing on these green chemistry principles, the synthesis of this compound and its derivatives can become more efficient, cost-effective, and environmentally responsible.

Expanded Pharmacological Screening and Target Identification

The piperazine nucleus is a well-established pharmacophore found in drugs with a wide range of biological activities, including anticancer, antimicrobial, and antipsychotic effects. rsc.orgresearchgate.net However, the full pharmacological profile of this compound remains largely unexplored. A systematic and expanded pharmacological screening is crucial to identify its potential therapeutic applications.

Future research should involve high-throughput screening (HTS) against a diverse array of biological targets. nih.govsygnaturediscovery.comthermofisher.com This could include screening against panels of G-protein coupled receptors (GPCRs), ion channels, kinases, and proteases. The presence of the nitroaromatic group also suggests potential evaluation for antimicrobial or antiparasitic activities.

A proposed pharmacological screening cascade is detailed in Table 2.

Table 2: Proposed Pharmacological Screening Cascade for this compound

| Screening Tier | Assays | Rationale |

|---|---|---|

| Primary Screening | High-throughput screening (HTS) against diverse target families (e.g., GPCRs, kinases). nih.govsygnaturediscovery.com | To identify initial hits and broadly map the compound's bioactivity. |

| Secondary Screening | Dose-response studies on primary hits; initial selectivity profiling. | To confirm activity and determine the potency of the compound. |

| Tertiary Screening | In vitro ADME (Absorption, Distribution, Metabolism, Excretion) profiling. | To assess the drug-like properties of the compound. |

| Specialized Screening | Evaluation for antimicrobial and antiparasitic activity. | The nitroaromatic moiety is a known pharmacophore in these areas. |

This systematic approach will enable the identification of novel biological targets for this compound and provide a solid foundation for further lead optimization.

Advanced Computational Studies for Ligand Design and Optimization

In conjunction with experimental screening, advanced computational studies can provide invaluable insights into the molecular interactions of this compound and guide the design of more potent and selective analogs. researchgate.netresearchgate.net

Molecular docking studies can be employed to predict the binding modes of the compound within the active sites of various biological targets identified through screening. nih.gov This can help in understanding the key interactions that contribute to its biological activity. Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies can be performed on a series of derivatives to build predictive models that correlate specific structural features with biological activity. researchgate.net Molecular dynamics (MD) simulations can also be utilized to study the dynamic behavior of the ligand-receptor complex, providing a more realistic picture of the binding event. researchgate.net

Table 3 outlines the proposed computational studies and their objectives.

Table 3: Advanced Computational Studies for this compound

| Computational Method | Objective | Expected Outcome |

|---|---|---|

| Molecular Docking | Predict binding poses and interactions with identified targets. nih.gov | A structural basis for the observed biological activity. |

| QSAR Modeling | Correlate structural features with biological activity. researchgate.net | Predictive models to guide the design of new analogs with enhanced potency. |

| Molecular Dynamics | Simulate the dynamic behavior of the ligand-receptor complex. researchgate.net | Insights into the stability of binding and the role of conformational changes. |

These computational approaches will accelerate the drug discovery process by enabling a more rational and targeted design of new chemical entities based on the this compound scaffold.

Exploration of New Derivatization Strategies for Enhanced Biological Activity

The inherent structural features of this compound make it an excellent candidate for further chemical modification to enhance its biological activity and fine-tune its pharmacokinetic properties. nih.govopenbiomedicalengineeringjournal.comnumberanalytics.com

Future derivatization strategies should focus on several key areas. The nitro group on the benzyl (B1604629) ring can be reduced to an amino group, which can then be further functionalized. The position of the nitro group can also be varied to explore the effect of substitution patterns on activity. The Boc protecting group on the piperazine nitrogen can be removed and replaced with a variety of substituents to probe the structure-activity relationship at this position. chemicalbook.com Furthermore, functionalization of the carbon atoms of the piperazine ring itself, a more challenging but potentially rewarding strategy, could lead to novel chemical space. mdpi.comresearchgate.net

Table 4 presents a summary of potential derivatization strategies.

Table 4: Proposed Derivatization Strategies for this compound

| Modification Site | Proposed Changes | Rationale |

|---|---|---|

| Nitrobenzyl Moiety | Reduction of the nitro group to an amine; positional isomers of the nitro group. | To introduce new functional groups for further derivatization and explore the impact of substituent position. |

| Piperazine N-1 Position | Removal of the Boc group and introduction of various alkyl, aryl, or acyl groups. | To systematically probe the structure-activity relationship at this position. chemicalbook.com |

| Piperazine Ring Carbons | C-H functionalization to introduce new substituents. mdpi.comresearchgate.net | To access novel chemical space and potentially improve binding affinity and selectivity. |

By systematically exploring these derivatization pathways, a library of analogs can be generated for further biological evaluation, leading to the discovery of new lead compounds with improved therapeutic potential.

常见问题

Q. What are the recommended synthetic routes for 1-Boc-4-(3-Nitrobenzyl)piperazine, and how do reaction conditions affect yield?

Methodological Answer: The compound can be synthesized via alkylation of piperazine derivatives. For example, General Procedure A involves reacting 1-(4-(trifluoromethyl)phenyl)piperazine with 3-nitrobenzyl bromide in anhydrous dichloromethane (CH₂Cl₂) under reflux, achieving yields up to 97% . Key factors include:

- Stoichiometry: A slight excess of alkylating agent (1.1–1.2 eq) ensures complete reaction.

- Solvent Choice: Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity, while CH₂Cl₂ minimizes side reactions.

- Purification: Use recrystallization (methanol) or reverse-phase HPLC for high-purity products.

Q. How should researchers characterize this compound spectroscopically?

Methodological Answer:

- ¹H/¹³C NMR: Key signals include aromatic protons (δ 8.2–7.4 ppm for nitrobenzyl) and piperazine methylene groups (δ 3.6–2.5 ppm). The Boc group’s tert-butyl carbons appear at ~28 ppm in ¹³C NMR .

- HRMS: Confirm molecular ion peaks (e.g., [M+H]⁺ calculated for C₁₇H₁₉FN₃O₂: 316.1461) .

Advanced Research Questions

Q. How can the nitro group in this compound be modified for drug discovery applications?

Methodological Answer:

- Reduction to Amine: Catalytic hydrogenation (H₂/Pd-C in ethanol) converts the nitro group to an amine, enabling conjugation or further functionalization .

- Substitution Reactions: Electrophilic aromatic substitution (e.g., nitration or halogenation) requires deprotection of the Boc group first, typically using TFA in CH₂Cl₂ .

Q. What computational strategies predict physicochemical properties like pKa and solubility for piperazine derivatives?

Methodological Answer:

- pKa Prediction: Tools like MoKa software account for substituent effects (e.g., electron-withdrawing nitro groups lower the pKa of adjacent amines). Experimental validation via potentiometric titration (Sirius T3) is recommended for accuracy .

- Solubility Modeling: Use QSPR models incorporating logP, polar surface area (TPSA), and hydrogen-bonding capacity. For this compound, the TPSA is ~50 Ų, indicating moderate aqueous solubility .

Q. How do structural modifications (e.g., Boc group) influence stability and reactivity?

Methodological Answer:

- Boc Protection: The tert-butoxycarbonyl group enhances stability during alkylation but requires acidic conditions (e.g., TFA) for removal. Stability tests in DMSO/water (1:1) at 25°C show <5% degradation over 24 hours .

- Nitrobenzyl Reactivity: The nitro group’s electron-withdrawing nature increases susceptibility to nucleophilic attack at the benzyl position, necessitating inert atmospheres (N₂/Ar) during synthesis .

Data Contradiction and Optimization

Q. How should researchers address discrepancies in biological activity data for derivatives?

Methodological Answer:

- Assay Validation: Compare results across multiple assays (e.g., receptor binding vs. cell viability). For example, antiarrhythmic activity in similar compounds requires patch-clamp electrophysiology to confirm ion channel effects .

- Structural Analysis: Use X-ray crystallography or molecular docking to identify conformational differences. Piperazine ring puckering can alter binding affinity by ±0.5 kcal/mol .

Q. What strategies optimize reaction conditions to minimize by-products during alkylation?

Methodological Answer:

- Temperature Control: Microwave-assisted synthesis (280°C, 10 min) reduces side reactions compared to traditional reflux (24–48 hours) .

- Catalyst Screening: Test bases like K₂CO₃ vs. DBU; the latter may improve regioselectivity in sterically hindered systems.

Physicochemical Property Table

| Property | Value/Description | Reference |

|---|---|---|

| pKa (piperazine N-H) | 9.2 (predicted), 8.8 (experimental) | |

| LogP | 2.3 (calculated) | |

| Melting Point | 145–148°C (recrystallized from MeOH) | |

| Solubility (H₂O) | 0.5 mg/mL (25°C) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。